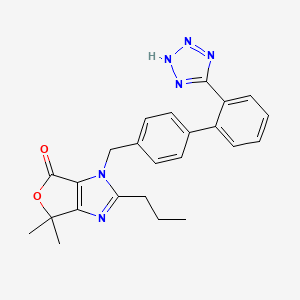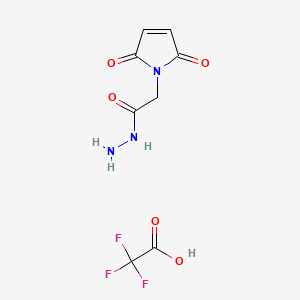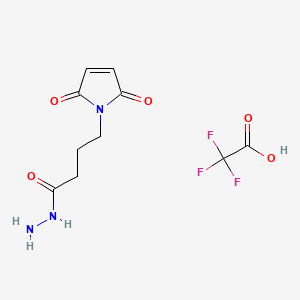![molecular formula C15H19N3O7 B586489 [(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate CAS No. 1145878-98-3](/img/structure/B586489.png)
[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galacto-PUGNAc, also known as poly-N-acetyl-D-galactosamine, is a naturally occurring polysaccharide derived from galactose and present in the cell walls of various organisms, including humans . This polysaccharide has demonstrated effects on cell proliferation, differentiation, and migration .
Synthesis Analysis
Galacto-oligosaccharides (GOS), such as Galacto-PUGNAc, are produced enzymatically in a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases from different microbial strains . The enzymatic synthesis of GOS still offers many technological challenges and opportunities for further development .
Chemical Reactions Analysis
The synthesis of GOS involves a kinetically controlled reaction where hydrolysis and transgalactosylation of lactose occur simultaneously . The mechanism of reaction involves two sequential steps: in the first one, a molecule of lactose binds to the β-galactosidase active site and forms the galactosyl-enzyme complex while liberating one molecule of glucose .
Wissenschaftliche Forschungsanwendungen
PUGNAc, closely related to Galacto-PUGNAc, is found to provoke globotetraosylceramide accumulation in human umbilical vein endothelial cells, indicating its potential role in cellular processes involving glycosphingolipids (Okuda, 2017).
Galacto-oligosaccharides, a class of compounds related to Galacto-PUGNAc, have been studied for their prebiotic effects and potential in treating gastrointestinal disorders in adults. These studies highlight the role of dietary strategies in modulating microbiota (Guarino et al., 2020).
Research on microbial β-galactosidases with transgalactosylation activities, including the production of Galacto-oligosaccharides from lactose, has shown significant health benefits and potential for improving food quality. This underscores the importance of Galacto-PUGNAc-related compounds in functional foods (Park & Oh, 2010).
PUGNAc treatment in rat skeletal muscle leads to increased protein O-Linked glycosylation and insulin resistance, suggesting a complex role of these compounds in metabolic pathways and disease states like diabetes (Arias, Kim, & Cartee, 2004).
Galacto-oligosaccharides have been found to relieve constipation in elderly people, demonstrating their therapeutic potential in managing age-related digestive issues (Teuri & Korpela, 1998).
Studies on PUGNAc have revealed its ability to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, providing insights into cellular mechanisms and the dynamic regulation of post-translational modifications (Haltiwanger, Grove, & Philipsberg, 1998).
D-galactose-induced brain ageing models have been used to understand cognitive outcomes and oxidative stress indices, offering a framework for studying aging and neurodegenerative diseases (Sadigh-Eteghad et al., 2017).
Wirkmechanismus
Target of Action
Galacto-PUGNAc, a naturally occurring polysaccharide derived from galactose , is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB . These enzymes cleave terminal β-linked N-acetylglucosamine residues from glycoconjugates .
Mode of Action
Galacto-PUGNAc interacts with its targets, HEXA and HEXB, by inhibiting their activity . This inhibition modulates the levels of the ganglioside GM2 in cells .
Biochemical Pathways
The biochemical pathway involved in the action of Galacto-PUGNAc is the Leloir pathway . This pathway is responsible for the metabolism of galactose, converting it to glucose-6-phosphate . The enzymes involved in this pathway are galactokinase, galactose-1-phosphate uridyltransferase, and UDP-galactose-4 epimerase . Galacto-PUGNAc’s inhibition of HEXA and HEXB affects
Zukünftige Richtungen
There is a growing interest in developing competitive biotechnological processes that could replace chromatography in the production of high-purity GOS . Future directions include the removal of glucose alone or together with galactose by lactose negative yeast species, removal of both mono- and disaccharides by combining the fast monosaccharide metabolizing capacity of some yeast species with efficient lactose consumption by certain lactose positive microbes, and the application of selected strains of Kluyveromyces species with high lactose metabolizing activity to achieve high-purity GOS that is practically free from lactose and monosaccharides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Galacto-PUGNAc involves the conversion of PUGNAc to Galacto-PUGNAc by adding a galactose moiety to PUGNAc.", "Starting Materials": [ "PUGNAc", "Galactose", "Acetic anhydride", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: PUGNAc is dissolved in methanol and sodium hydroxide is added to the solution to create a basic environment.", "Step 2: Acetic anhydride is added to the solution and the mixture is stirred for 1 hour at room temperature to form an intermediate product.", "Step 3: Galactose is added to the intermediate product and the mixture is heated at 60°C for 24 hours to form the final product, Galacto-PUGNAc.", "Step 4: The product is purified by column chromatography and characterized by NMR spectroscopy." ] } | |
CAS-Nummer |
1145878-98-3 |
Molekularformel |
C15H19N3O7 |
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |
InChI-Schlüssel |
PBLNJFVQMUMOJY-YGZBINAOSA-N |
Isomerische SMILES |
CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyme |
2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone; Gal-PUGNAc; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



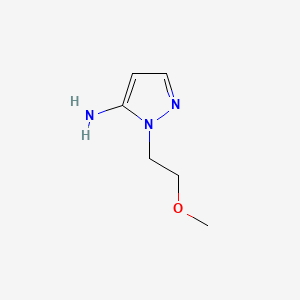
![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/no-structure.png)
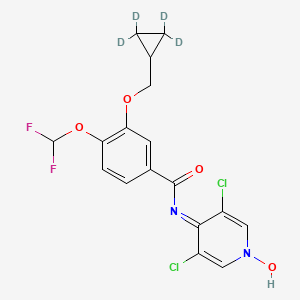
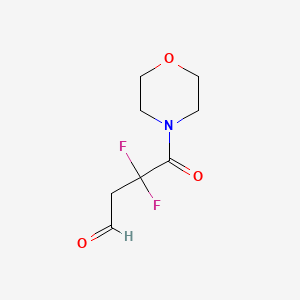

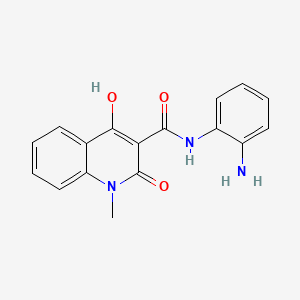
![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
